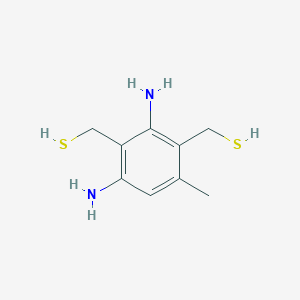
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol is an organic compound with the molecular formula C9H14N2S2 This compound is characterized by the presence of two amino groups, a methyl group, and two methanethiol groups attached to a phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol typically involves the reaction of 2,4-diamino-6-methylphenol with methanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,4-Diamino-6-methylphenol} + \text{Methanethiol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific reaction conditions. The process is optimized to achieve high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups play a crucial role in its reactivity and binding to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, its ability to undergo redox reactions contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethyl-1,3-phenylenediamine: This compound has similar structural features but lacks the methanethiol groups.
6-Methyl-2,4-diamino-1,3,5-triazine: Another related compound with a triazine ring instead of a phenylene ring.
Uniqueness
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol is unique due to the presence of both amino and methanethiol groups, which impart distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and form stable complexes with various biomolecules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
929563-69-9 |
|---|---|
Molekularformel |
C9H14N2S2 |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
[2,4-diamino-6-methyl-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H14N2S2/c1-5-2-8(10)7(4-13)9(11)6(5)3-12/h2,12-13H,3-4,10-11H2,1H3 |
InChI-Schlüssel |
JZDVMGPQYGFBIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1CS)N)CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


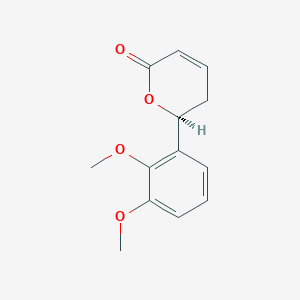
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)
![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)
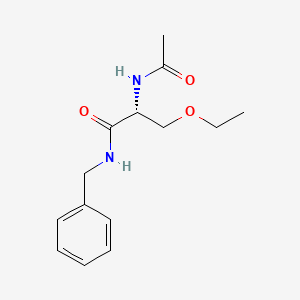
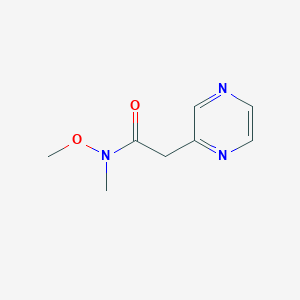
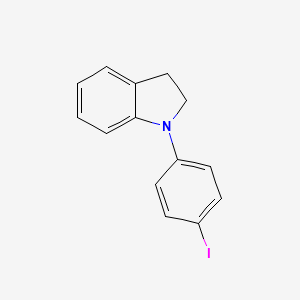

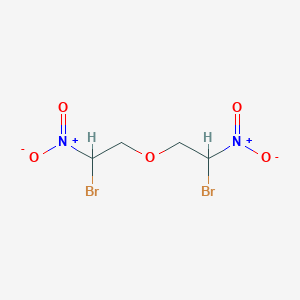

![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
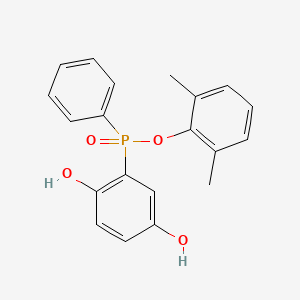
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
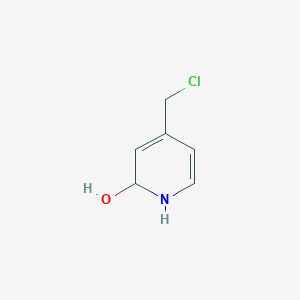
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
